6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid
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Overview
Description
6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are widely distributed in nature and have been found to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects
Biochemical Pathways
Benzofuran compounds have been associated with a broad range of biological and pharmacological activities , suggesting that they may affect multiple pathways and have downstream effects on cell growth and viability.
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects , suggesting that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .
Cellular Effects
Benzofuran derivatives have been reported to exhibit anticancer activity against various cancer cell lines .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to be scalable and efficient, allowing for the large-scale production of benzofuran compounds.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
Angelicin: A benzofuran derivative with potential anticancer properties
Uniqueness
6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other benzofuran derivatives. Its methoxy and carboxylic acid groups can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-methoxy-3-phenyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-15(16(17)18)14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPUYIYDYBZQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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